molecular formula C25H26ClN7O2 B2847084 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone CAS No. 923515-29-1

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone

Cat. No. B2847084
M. Wt: 491.98
InChI Key: SIBYNPJSVXIPLE-UHFFFAOYSA-N
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Description

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone is a useful research compound. Its molecular formula is C25H26ClN7O2 and its molecular weight is 491.98. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Scientific Field

Pharmacology and Oncology

Application Summary

This compound has been investigated for its potential as an anticancer agent. It’s designed to target cancer cells selectively, minimizing damage to healthy cells.

Methods of Application

  • Synthesis : The compound is synthesized using a series of chemical reactions, often involving metal-catalyzed steps .
Results
  • In vitro : The compound showed promising cytotoxicity against tested cancer cell lines .
  • In vivo : Significant tumoricidal effects were observed in lung adenocarcinoma models .

Hepatoprotective Effects

Scientific Field

Hepatology

Application Summary

The compound could protect liver cells from damage caused by toxins, oxidative stress, or inflammation.

Methods of Application

Results

These additional applications highlight the versatility of the compound in various biomedical research fields. The detailed mechanisms of action, efficacy, safety, and potential therapeutic uses would require extensive research and clinical trials to fully establish .

Exploring further applications of the compound “1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone” is challenging due to the specificity of the compound and the lack of publicly available research data beyond what has already been discussed. However, based on the structural characteristics and pharmacophore of the compound, we can hypothesize additional potential applications:

Enhancement of Chemotherapeutic Efficacy

Scientific Field

Oncology

Application Summary

The compound may enhance the efficacy of existing chemotherapeutic agents, potentially leading to better outcomes in cancer treatment.

Methods of Application

Results

It’s important to note that these potential applications are speculative and would require rigorous scientific research to validate. The actual effectiveness and safety profile of the compound for these applications would need to be established through comprehensive studies and clinical trials .

properties

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN7O2/c1-17(2)18-3-9-21(10-4-18)35-15-22(34)31-11-13-32(14-12-31)24-23-25(28-16-27-24)33(30-29-23)20-7-5-19(26)6-8-20/h3-10,16-17H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBYNPJSVXIPLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-isopropylphenoxy)ethanone

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